4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, which is further substituted with a 2-methoxy-phenyl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 1-(2-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution reactions: Various substituted pyrimidines.
Oxidation and reduction: Corresponding oxidized or reduced derivatives.
Coupling reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, further modified with a 2-methoxyphenyl group. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.
Property | Value |
---|---|
Molecular Formula | C15H17ClN4O |
Molecular Weight | 304.77 g/mol |
IUPAC Name | This compound |
InChI Key | ZJSMQZSRTSTYBV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl |
The primary mechanism of action for this compound involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways related to growth, differentiation, and apoptosis. By targeting these kinases, the compound can disrupt normal cellular processes, potentially leading to therapeutic effects in cancer and neurodegenerative diseases.
Targeted Kinases
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and transcriptional control. Inhibition of CDK9 by this compound has been documented, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which may enhance apoptosis in cancer cells .
- Dihydrofolate reductase (DHFR) : Although not the primary target, some studies suggest that derivatives of pyrimidines can inhibit DHFR, impacting DNA synthesis and repair mechanisms vital for cancer cell proliferation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The compound has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. It interacts with nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to decreased production of pro-inflammatory cytokines and protection against neuronal apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited CDK9 activity, resulting in reduced cell viability in cancer models .
- Neuroprotective Research : Investigations into the neuroprotective effects revealed that treatment with this compound led to a significant reduction in markers of oxidative stress and apoptosis in models of neurodegeneration.
- Inflammation Studies : The anti-inflammatory potential was assessed through experiments measuring TNF-α levels in treated cells, showing a marked decrease compared to controls, indicating its role in modulating inflammatory responses.
Properties
Molecular Formula |
C15H17ClN4O |
---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-6-8-20(9-7-19)15-10-14(16)17-11-18-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZJSMQZSRTSTYBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
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